Mass spectrometry of "Bis[3-(methoxymethoxy)phenyl]methanone"
Mass spectrometry of "Bis[3-(methoxymethoxy)phenyl]methanone"
An In-Depth Technical Guide to the Mass Spectrometry of Bis[3-(methoxymethoxy)phenyl]methanone
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Bis[3-(methoxymethoxy)phenyl]methanone. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation specific to this molecule. By examining its constituent chemical moieties—a central benzophenone core and two meta-substituted methoxymethyl (MOM) ether groups—we can predict its behavior under various mass spectrometric conditions. This guide outlines detailed, field-proven protocols for analysis via both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will explore the characteristic fragmentation pathways, providing a predictive framework for structural elucidation and confirmation.
Structural and Physicochemical Profile
Bis[3-(methoxymethoxy)phenyl]methanone is a symmetrical aromatic ketone. Its structure is characterized by a central carbonyl group linking two phenyl rings. Each ring is substituted at the meta-position with a methoxymethyl (MOM) ether, a common protecting group in organic synthesis. Understanding these individual components is crucial to predicting the molecule's mass spectrometric fate. The aromatic benzophenone core provides significant stability, suggesting that a molecular ion will be readily observed, while the MOM ether linkages offer specific, low-energy fragmentation sites that are key to structural confirmation.
Table 1: Physicochemical Properties of Bis[3-(methoxymethoxy)phenyl]methanone
| Property | Value |
| Chemical Formula | C₁₇H₁₈O₅ |
| Average Molecular Weight | 302.32 g/mol |
| Monoisotopic Mass | 302.11542 Da |
| Core Structure | Benzophenone |
| Key Functional Groups | Aromatic Ketone, Methoxymethyl (MOM) Ether |
Strategic Approach to Ionization
The choice of ionization technique is the most critical experimental decision, dictating the nature and extent of fragmentation observed. For a molecule like Bis[3-(methoxymethoxy)phenyl]methanone, both "hard" and "soft" ionization methods offer complementary information.
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Electron Ionization (EI): As a hard ionization technique, EI utilizes high-energy electrons (typically 70 eV) to induce ionization and extensive fragmentation.[1] This is ideal for GC-MS analysis of thermally stable, volatile compounds. The resulting fragmentation pattern serves as a detailed "fingerprint," providing rich structural information. For aromatic ketones like benzophenone derivatives, EI typically produces an intense molecular ion peak due to the stability of the aromatic system.[2]
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Electrospray Ionization (ESI): ESI is a soft ionization technique that generates intact molecular ions from a liquid phase, making it the standard for LC-MS.[3] It is particularly suited for less volatile or thermally sensitive molecules. Ionization typically occurs through protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺). The resulting simplified mass spectrum, dominated by the molecular ion, is perfect for molecular weight confirmation. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to yield structural data.[4]
Caption: Decision workflow for selecting the appropriate ionization method.
Predicted Mass Spectra and Fragmentation Pathways
The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we propose the primary fragmentation pathways under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a radical cation, M⁺• , at m/z 302 . The fragmentation will be driven by the molecule's key features: the ketone's ability to undergo alpha-cleavage and the lability of the MOM ethers.
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Alpha-Cleavage: The bond between the carbonyl carbon and one of the phenyl rings can break, a characteristic fragmentation for ketones.[5][6][7] This yields a stable acylium ion.
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m/z 195: Formation of the [C₁₀H₁₁O₃]⁺ ion via loss of a 3-(methoxymethoxy)phenyl radical.
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MOM Ether Fragmentation: The MOM groups are highly active fragmentation sites.[8][9]
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m/z 287: Loss of a methyl radical (•CH₃) from one of the MOM groups, [M - 15]⁺.
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m/z 271: Loss of a methoxy radical (•OCH₃), [M - 31]⁺.
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m/z 257: Loss of the entire methoxymethyl radical (•CH₂OCH₃), [M - 45]⁺.
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Secondary Fragmentation: Primary fragments will undergo further breakdown. For instance, the acylium ion at m/z 195 could subsequently lose formaldehyde (CH₂O, 30 Da) to produce an ion at m/z 165 .
Caption: Proposed Electron Ionization (EI) fragmentation pathway.
ESI-MS/MS Fragmentation (Collision-Induced Dissociation)
In ESI, the molecule is first gently ionized, primarily forming the protonated molecule, [M+H]⁺ , at m/z 303 . Collision-Induced Dissociation (CID) of this precursor ion will favor the loss of stable, neutral molecules.
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Neutral Loss from MOM Group: The protonated MOM ether is prone to rearrangement and elimination.
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m/z 273: Loss of formaldehyde (CH₂O, 30 Da), a characteristic neutral loss from MOM ethers.
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m/z 271: Loss of methanol (CH₃OH, 32 Da).
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m/z 257: Loss of methoxymethanol (CH₃OCH₂OH, 62 Da) is less common but possible.
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Acylium Ion Formation: Similar to EI, cleavage at the carbonyl group can occur.
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m/z 195: Cleavage to form the [C₁₀H₁₁O₃]⁺ acylium ion.
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m/z 137: Formation of the protonated 3-(methoxymethoxy)benzene fragment, [C₈H₉O₂]⁺.
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Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion.
Experimental Protocols
The following protocols are self-validating frameworks. Successful analysis hinges on proper instrument calibration and the use of a system suitability standard before sample analysis.
Protocol: GC-MS Analysis
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Sample Preparation:
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Accurately weigh approximately 1 mg of Bis[3-(methoxymethoxy)phenyl]methanone.
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Dissolve in 1.0 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of ~10 µg/mL for injection.
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Gas Chromatography (GC) Conditions:
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Instrument: Agilent 8890 GC or equivalent.
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Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Inlet Temperature: 280 °C.
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Injection Volume: 1 µL, splitless mode.
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Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
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Mass Spectrometry (MS) Conditions:
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Instrument: Agilent 5977B MSD or equivalent.
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Ionization Mode: Electron Ionization (EI).
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Ionization Energy: 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Mass Range: Scan from m/z 40 to 450.
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Protocol: LC-MS/MS Analysis
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Sample Preparation:
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Prepare a 1 mg/mL stock solution in acetonitrile.
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Dilute the stock solution to a final concentration of ~1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
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-
Liquid Chromatography (LC) Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class or equivalent.
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Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
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Column Temperature: 40 °C.
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-
Mass Spectrometry (MS) Conditions:
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Instrument: Sciex Triple Quad 6500+ or equivalent Q-TOF instrument.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Capillary Voltage: +4.5 kV.
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Source Temperature: 500 °C.
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MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion at m/z 303.1.
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MS2 (Product Ion Scan): Select m/z 303.1 as the precursor. Apply a range of collision energies (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
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Summary of Predicted Key Ions
This table consolidates the most informative ions expected from the mass spectrometric analysis of Bis[3-(methoxymethoxy)phenyl]methanone, providing a quick reference for data interpretation.
Table 2: Predicted Diagnostic Ions
| m/z (Da) | Ionization | Proposed Formula | Description / Origin |
| 302.1 | EI | [C₁₇H₁₈O₅]⁺• | Molecular ion |
| 303.1 | ESI | [C₁₇H₁₉O₅]⁺ | Protonated molecule [M+H]⁺ |
| 287.1 | EI | [C₁₆H₁₅O₅]⁺• | Loss of methyl radical (•CH₃) from M⁺• |
| 273.1 | ESI | [C₁₆H₁₇O₄]⁺ | Neutral loss of formaldehyde (CH₂O) from [M+H]⁺ |
| 271.1 | EI / ESI | [C₁₆H₁₅O₄]⁺ | Loss of methoxy radical (•OCH₃) from M⁺• or methanol (CH₃OH) from [M+H]⁺ |
| 257.1 | EI | [C₁₅H₁₃O₄]⁺ | Loss of methoxymethyl radical (•CH₂OCH₃) from M⁺• |
| 195.1 | EI / ESI | [C₁₀H₁₁O₃]⁺ | Acylium ion from alpha-cleavage |
| 165.1 | EI | [C₉H₉O₃]⁺ | Secondary fragment; loss of CH₂O from m/z 195 |
| 137.1 | ESI | [C₈H₉O₂]⁺ | Protonated 3-(methoxymethoxy)benzene fragment |
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